Dopamine-d4 hydrochloride

Catalog No.
S904111
CAS No.
203633-19-6
M.F
C8H12ClNO2
M. Wt
193.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dopamine-d4 hydrochloride

CAS Number

203633-19-6

Product Name

Dopamine-d4 hydrochloride

IUPAC Name

4-(2-amino-1,1,2,2-tetradeuterioethyl)benzene-1,2-diol;hydrochloride

Molecular Formula

C8H12ClNO2

Molecular Weight

193.66 g/mol

InChI

InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i3D2,4D2;

InChI Key

CTENFNNZBMHDDG-URZLSVTISA-N

SMILES

C1=CC(=C(C=C1CCN)O)O.Cl

Synonyms

4-(2-Aminoethyl-d4)-1,2-benzenediol Hydrochloride; 4-(2-Aminoethyl-d4)pyrocatechol Hydrochloride; 2-(3,4-Dihydroxyphenyl)ethyl-1,1,2,2-d4-amine Hydrochloride; ASL-279-d4; Cardiosteril-d4; Dopastat-d4; Dynatra-d4; Inovan-d4; Inotropin-d4

Canonical SMILES

C1=CC(=C(C=C1CCN)O)O.Cl

Isomeric SMILES

[2H]C([2H])(C1=CC(=C(C=C1)O)O)C([2H])([2H])N.Cl

A stable labeled internal standard suitable for the quantitation of dopamine levels in LC/MS applications such as diagnostic testing, endocrinology, and clinical chemistry. Dopamine is a catecholamine which acts as a neurotransmitter for dopamine receptors and neurohormone for regulation of numerous brain functions.
Labelled Dopamine. Dopamine is a neurotransmitter in the brain and a chemical messenger outside the CNS. It controls emotions of humans. Low level of dopamine will result in some diseases including Parkinson's Disease.

Dopamine-d4 hydrochloride (CAS 203633-19-6) is a stable, isotopically labeled catecholamine derivative featuring four deuterium atoms strategically positioned on the ethylamine chain (1,1,2,2-d4). As an essential internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS), it provides a critical +4 Da mass shift that enables precise differentiation from endogenous dopamine[1]. Procured primarily as the hydrochloride salt to prevent the rapid auto-oxidation characteristic of the free base, this compound is fundamental for clinical diagnostics, neurochemical microdialysis, and pharmacokinetic assays requiring high-fidelity quantification of trace neurotransmitters [2].

Substituting Dopamine-d4 hydrochloride with unlabeled dopamine, lower-deuterated analogs (e.g., Dopamine-d2), or the free base form fundamentally compromises quantitative accuracy. Unlabeled or lightly deuterated analogs suffer from isotopic overlap with the natural M+1 and M+2 heavy isotopes of endogenous dopamine, leading to elevated baseline noise and false-positive quantification at lower limits of detection [1]. Furthermore, utilizing the free base rather than the hydrochloride salt results in rapid degradation via auto-oxidation into dopamine quinone in aqueous or physiological buffers, destroying calibration curve linearity and rendering long-term stock solutions unusable for high-throughput analysis [2].

Complete Resolution from Endogenous Isotopic Interference

In LC-MS/MS quantification, Dopamine-d4 provides a robust +4 Da mass shift (m/z 158.1 → 141.0) compared to endogenous dopamine (m/z 154.1 → 137.0) [1]. This specific mass difference ensures that the internal standard signal is completely resolved from the natural M+1, M+2, and M+3 isotopic contributions of the target analyte. When compared to a theoretical Dopamine-d2 standard, the d4 label eliminates cross-talk in the multiple reaction monitoring (MRM) channels, allowing for a lower limit of quantification (LLOQ) down to 1.0 pg in complex biological matrices without baseline inflation [2].

Evidence DimensionMS/MS MRM Transition and Isotopic Cross-talk
Target Compound Datam/z 158.1 → 141.0 (Zero overlap with M+0)
Comparator Or BaselineEndogenous Dopamine (m/z 154.1 → 137.0) and lower isotopes (M+2/M+3 overlap)
Quantified Difference+4 Da shift eliminates isotopic interference
ConditionsLC-ESI-MS/MS of biological matrices (e.g., microdialysate)

A +4 Da shift is the minimum required to completely avoid natural heavy isotope interference, ensuring accurate quantification at trace levels.

Prevention of In-Source H/D Exchange via ESI Selection

The positioning of the deuterium atoms on the active ethylamine chain makes Dopamine-d4 susceptible to hydrogen/deuterium (H/D) exchange if subjected to harsh ionization conditions. Analytical system suitability studies demonstrate that using Atmospheric Pressure Chemical Ionization (APCI) causes the deuteriums to exchange with protons, converting the D4 standard back into unlabelled dopamine (M+0) in the source, which artificially inflates the endogenous dopamine signal [1]. By strictly utilizing Electrospray Ionization (ESI), this back-exchange is completely suppressed, maintaining the integrity of the 158.1 m/z precursor ion and ensuring reliable quantification [1].

Evidence DimensionIn-source isotopic stability
Target Compound DataStable M+4 signal under ESI conditions
Comparator Or BaselineAPCI conditions (rapid H/D exchange to M+0)
Quantified DifferenceNear 100% preservation of D4 label in ESI vs. significant loss in APCI
ConditionsLC-MS/MS system suitability testing

Buyers and method developers must know to pair this specific compound with ESI rather than APCI to prevent catastrophic calibration failures.

Chemical Stability of the Hydrochloride Salt

Dopamine is notoriously unstable in aqueous solutions; the free base rapidly auto-oxidizes to dopamine quinone at room temperature, showing a time-dependent decline in concentration within hours [1]. The hydrochloride salt form of Dopamine-d4 drastically reduces this degradation rate by maintaining an acidic microenvironment. When formulated in standard methanolic or acidic aqueous stock solutions, the D4-HCl salt retains >99% purity over extended storage, whereas the free base or unacidified solutions exhibit significant signal loss and discoloration, compromising the internal standard's reliability over a multi-day analytical run[1].

Evidence DimensionSolution stability over time
Target Compound Data>99% recovery in acidic/HCl salt form
Comparator Or BaselineFree base dopamine in neutral/basic aqueous media (rapid decline)
Quantified DifferenceExtended shelf-life and stable calibration vs. rapid auto-oxidation
ConditionsStorage in aqueous/methanolic solutions

Procurement of the HCl salt is mandatory for laboratories requiring stable, reproducible internal standard stock solutions for high-throughput screening.

Perfect Co-elution for Matrix Effect Cancellation

A critical requirement for an internal standard is that it experiences the exact same matrix-induced ion suppression as the target analyte. Because the deuterium atoms in Dopamine-d4 are located on the aliphatic ethylamine chain, the molecule exhibits a negligible deuterium isotope effect on its lipophilicity [1]. In reversed-phase liquid chromatography (RP-HPLC), Dopamine-d4 perfectly co-elutes with endogenous dopamine. This identical retention time ensures that both compounds enter the mass spectrometer simultaneously, allowing the D4 standard to perfectly correct for any transient matrix suppression effects that would otherwise skew quantitative results[1].

Evidence DimensionChromatographic retention time shift
Target Compound DataNegligible RT shift (co-elution)
Comparator Or BaselineStructurally distinct analogs (significant RT shift)
Quantified DifferenceΔRT ≈ 0 seconds relative to endogenous dopamine
ConditionsReversed-phase HPLC coupled to MS/MS

Perfect co-elution guarantees that the internal standard accurately normalizes matrix effects, which is impossible with non-isotopic structural analogs.

Clinical LC-MS/MS Diagnostics

Routine quantification of catecholamines in human plasma and urine for the diagnosis of neuroendocrine tumors, where the +4 Da mass shift ensures zero interference from endogenous dopamine [1].

Neurochemical Microdialysis

In vivo monitoring of dopamine release in rodent brain models following pharmacological interventions, where the HCl salt's stability prevents degradation during long sampling periods [2].

Mass Spectrometry Imaging (MSI)

Used as an internal standard applied to tissue sections to enable absolute quantitative MSI of dopamine distribution in brain structures, correcting for highly variable tissue-specific ion suppression [3].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

193.0807633 g/mol

Monoisotopic Mass

193.0807633 g/mol

Heavy Atom Count

12

Tag

Dopa Impurities

Related CAS

62-31-7 (unlabelled)

Dates

Last modified: 08-15-2023

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